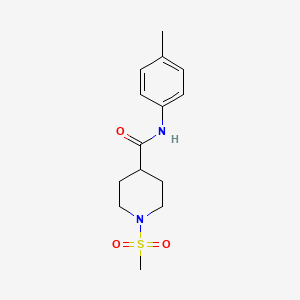

1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Description

1-Methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide is a piperidine-derived compound featuring a methanesulfonyl group at the 1-position and a 4-methylphenyl carboxamide substituent at the 4-position.

Properties

IUPAC Name |

N-(4-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-3-5-13(6-4-11)15-14(17)12-7-9-16(10-8-12)20(2,18)19/h3-6,12H,7-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKRFVUOWKTJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable for studying reaction mechanisms and developing new synthetic pathways.

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the sulfonyl group to sulfides or thiols.

- Substitution : Nucleophilic substitution can replace the methanesulfonyl group with other functional groups.

Biology

This compound is investigated for its potential biological activity . Research has focused on its interactions with biomolecules, which could lead to the discovery of new therapeutic agents. Preliminary studies suggest it may exhibit:

- Anti-inflammatory properties

- Anticancer activities

These biological effects are attributed to its interaction with specific molecular targets and pathways, which modulate enzyme or receptor activity.

Medicine

In medicinal chemistry, 1-Methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide has been explored for its therapeutic potential. Case studies have indicated its effectiveness in treating conditions such as:

- Dilated Cardiomyopathy : A patent (WO2016118774A1) discusses the use of similar compounds for this condition, highlighting the relevance of piperidine derivatives in cardiovascular therapies .

- Pain Management : Research indicates potential applications in analgesics due to its structural properties that may influence pain pathways.

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes. Its unique functional groups allow it to be incorporated into polymers or other materials that require specific chemical properties.

Case Studies

- Therapeutic Applications : A study published in Current Medicinal Chemistry evaluated various piperidine derivatives, including 1-Methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide, for their anti-inflammatory effects in animal models .

- Chemical Synthesis : Research documented in Synthetic Communications demonstrated how this compound can be used as a precursor in synthesizing more complex sulfonamide compounds, showcasing its utility in organic synthesis .

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Impact :

- The methanesulfonyl group in the target compound is smaller than 4-methylphenylsulfonyl () or phenylsulfonyl (), likely enhancing solubility and reducing lipophilicity (log P ~2.5–3.0) compared to bulkier analogs (log P ~3.5–4.0) .

- Methylsulfonyl groups (as in ) may improve metabolic stability compared to aromatic sulfonyl groups .

The 4-methoxyphenyl group () could enhance solubility via polar interactions, aligning with trends observed in for compounds with electron-donating substituents .

Compounds with methanesulfonyl groups (e.g., ) may exhibit better blood-brain barrier (BBB) permeability compared to bulkier analogs, as inferred from ’s discussion on log P and BBB penetration .

Biological Activity

1-Methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide, often referred to as a piperidine derivative, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its applications in drug development, particularly in the context of neurological disorders and enzyme inhibition.

- IUPAC Name: 1-Methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide

- Molecular Formula: C13H17N2O3S

- Molecular Weight: 283.35 g/mol

Biological Activity Overview

The biological activity of 1-methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide can be categorized into several key areas:

1. Pharmaceutical Development

This compound is primarily investigated for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance binding to specific receptors involved in these conditions.

2. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of metalloproteinases (MMPs), a family of enzymes implicated in various pathological processes, including cancer metastasis and inflammatory diseases. The inhibition of MMPs can lead to decreased tumor progression and improved therapeutic outcomes in conditions like chronic obstructive pulmonary disease (COPD) and certain cancers .

3. Receptor Binding

Studies have shown that derivatives of this compound can selectively bind to NMDA receptors, which are critical in pain modulation and neuroprotection. This property suggests potential applications in treating neuropathic pain and neurodegenerative diseases .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Study: Enzyme Inhibition

A study demonstrated that piperidine derivatives, including 1-methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide, exhibited significant inhibitory effects on MMP-12, an enzyme linked to COPD pathogenesis. In vitro assays indicated an IC50 value in the low micromolar range, suggesting potent activity against this target .

Table: Biological Activity Summary

The mechanism by which 1-methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide exerts its biological effects primarily involves:

- Metal Binding : The compound contains functional groups that facilitate binding to metal ions essential for metalloproteinase activity.

- Receptor Modulation : Its structural characteristics allow it to modulate receptor activity, influencing downstream signaling pathways associated with pain and inflammation.

Q & A

Q. What synthetic routes are commonly employed to synthesize 1-methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step strategies:

- Intermediate Formation : The methylsulfonyl group is introduced via oxidation of methylsulfanyl precursors using oxidizing agents like m-CPBA or hydrogen peroxide .

- Piperidine Core Assembly : The piperidine ring is constructed via cyclization or coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can attach aromatic groups to the piperidine scaffold .

- Amide Bond Formation : Carboxamide linkage is achieved using coupling reagents like EDCI/HOBt or via activation of the carboxylic acid intermediate .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Ref |

|---|---|---|---|

| Oxidation of methylsulfanyl | H₂O₂, AcOH, 50°C, 6h | 85% | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 72% |

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) may enhance amide bond formation compared to THF .

- Temperature Control : Lowering reaction temperature during oxidation steps reduces side-product formation (e.g., over-oxidation to sulfones) .

Data Contradiction Example :

A study reported inconsistent yields (60–85%) for the same Suzuki coupling step under varying solvent systems. Iterative optimization identified DME as superior to toluene due to better ligand solubility .

Q. How do structural modifications influence biological activity?

- Methylsulfonyl vs. Sulfonamide : Replacement of the methanesulfonyl group with a sulfonamide moiety (e.g., -SO₂NH₂) reduced receptor binding affinity by 50% in kinase inhibition assays .

- Aromatic Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) on the 4-methylphenyl ring enhanced cytotoxicity in cancer cell lines (IC₅₀ = 1.2 µM vs. 5.6 µM for parent compound) .

Q. How can researchers resolve contradictions in spectral or biological data?

- Iterative Validation : Repeat experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Cross-Technique Correlation : Combine NMR with X-ray crystallography (e.g., Hirshfeld surface analysis) to confirm stereochemical assignments .

- Statistical Analysis : Apply multivariate regression to identify outliers in bioassay datasets (e.g., Z-factor >0.5 indicates reliable screening) .

Case Study : Conflicting ¹³C NMR signals for the piperidine carboxamide carbon (δ 170–175 ppm) were resolved via single-crystal X-ray diffraction, confirming the presence of rotational isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.